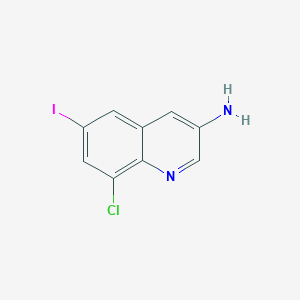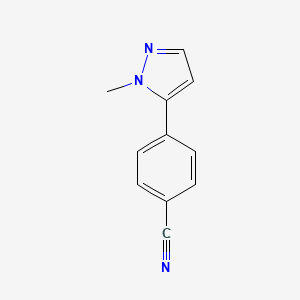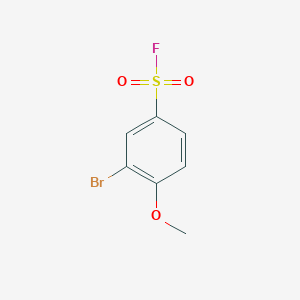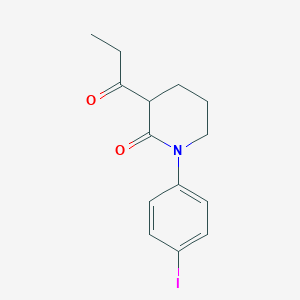
8-Chloro-6-iodoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-iodoquinolin-3-amine is a chemical compound with the molecular formula C₉H₆ClIN₂ and a molecular weight of 304.51 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-iodoquinolin-3-amine typically involves the functionalization of the quinoline ring. One common method is the nitration of quinoline to produce nitroquinoline derivatives, followed by reduction to obtain aminoquinoline . The specific steps for this compound would involve:
Nitration: Quinoline is nitrated to produce a mixture of 5- and 8-nitroquinoline derivatives.
Separation: The nitro derivatives are separated by distillation and sublimation.
Reduction: The 8-nitro derivative is reduced using tin powder and hydrochloric acid to yield 8-aminoquinoline.
Halogenation: The aminoquinoline is then subjected to halogenation reactions to introduce the chloro and iodo substituents.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions and green chemistry protocols to ensure high yields and purity while minimizing environmental impact . Techniques such as ultrasound irradiation and ionic liquid-mediated reactions are also employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-iodoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogen exchange reactions.
Coupling Reactions: Suzuki-Miyaura coupling for carbon-carbon bond formation.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as tin powder and hydrochloric acid.
Substitution: Utilizing halogenating agents like N-chlorosuccinimide (NCS) and iodine.
Coupling Reactions: Palladium catalysts and boron reagents in Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various halogenated quinoline derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
8-Chloro-6-iodoquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a lead compound for drug development due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of functional materials and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-6-iodoquinolin-3-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV , enzymes crucial for DNA replication and transcription . By stabilizing the enzyme-DNA complex, it induces DNA cleavage and inhibits bacterial growth. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their effectiveness against bacterial infections .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A common nitrogen-containing heterocyclic framework used in various natural products and drugs.
Clioquinol: An antifungal compound with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics targeting DNA gyrase and topoisomerase IV.
Uniqueness
8-Chloro-6-iodoquinolin-3-amine is unique due to its specific halogen substitutions, which can significantly alter its chemical and biological properties compared to other quinoline derivatives. These modifications can enhance its reactivity and potential as a lead compound in drug development.
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
8-chloro-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
InChI Key |
FEQXQCQOXQJSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1I)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13250544.png)
![(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13250560.png)

![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid](/img/structure/B13250578.png)

![Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13250585.png)
![3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13250602.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13250614.png)
![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13250615.png)


![1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B13250638.png)
